molecular formula C6H11ClN2O B1424344 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride CAS No. 1609395-63-2

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride

Cat. No.: B1424344
CAS No.: 1609395-63-2
M. Wt: 162.62 g/mol
InChI Key: HPMKHDQXTDXHKG-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting 2-(4-Methyl-1H-pyrazol-1-YL)ethanol is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)acetaldehyde or 2-(4-Methyl-1H-pyrazol-1-YL)acetone.

    Reduction: Formation of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol or 2-(4-Methyl-1H-pyrazol-1-YL)ethylamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-YL)ethanol hydrochloride
  • 2-(3-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
  • 2-(4-Ethyl-1H-pyrazol-1-YL)ethanol hydrochloride

Uniqueness

2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-6-4-7-8(5-6)2-3-9;/h4-5,9H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMKHDQXTDXHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-63-2, 1006469-41-5
Record name 1H-Pyrazole-1-ethanol, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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